HOMO Energy Level and Oxidative Stability: ABT vs. Pentacene
The HOMO energy level of the unsubstituted anthra[2,3-b]benzo[d]thiophene core is measured as 0.75 eV lower than that of pentacene, corresponding to an absolute HOMO of approximately –5.7 eV versus pentacene's –5.0 eV [1]. This deeper HOMO directly translates into enhanced oxidative stability because a higher ionization potential thermodynamically disfavors electron transfer to ambient O₂, the primary degradation pathway for p‑type organic semiconductors in air [2]. The mechanistic basis is that pentacene's relatively shallow HOMO (ionization energy ≈ 4.95 eV in single crystals) enables facile formation of the pentacene‑O₂ charge‑transfer complex, generating scattering centers that degrade mobility, whereas ABT's deeper HOMO raises the kinetic barrier against this process [3].
| Evidence Dimension | HOMO energy level relative to vacuum (eV) and resultant air stability |
|---|---|
| Target Compound Data | HOMO ≈ –5.7 eV (estimated from pentacene baseline minus 0.75 eV); OFETs retain performance after >30 days ambient storage [1][4] |
| Comparator Or Baseline | Pentacene: HOMO = –5.0 eV (UPS measurement: ionization energy 4.95 ± 0.03 eV); PEN‑OFET mobility decreases from 0.46 to 0.22 cm²·V⁻¹·s⁻¹ after short ambient exposure, and devices nearly lose all mobility after 3-month storage [3][5] |
| Quantified Difference | ΔHOMO = 0.75 eV (ABT deeper); ABT devices air‑stable >30 days vs. pentacene near‑total mobility loss at 3 months |
| Conditions | HOMO comparison per patent disclosure citing reference [4] (Du et al. 2008); pentacene ionization energy from UPS on single crystals; pentacene stability data from blended pentacene/anthradithiophene OFET ambient storage study |
Why This Matters
A 0.75 eV deeper HOMO makes ABT the procurement choice over pentacene for any OFET application requiring ambient fabrication, storage, or operation without hermetic encapsulation, directly addressing pentacene's well‑documented commercial limitation of air‑sensitivity.
- [1] Tierney, S.; Wang, C.; Mitchell, W. U.S. Patent US20110248220A1, 2011. Paragraph [0030]: HOMO of ABT core is 0.75 eV lower than pentacene. View Source
- [2] Design strategy for air-stable organic semiconductors applicable to high-performance field-effect transistors. Sci. Technol. Adv. Mater. 2007. For thin-film OFETs, pentacene gives highest mobility but suffers from oxidation; HOMO level engineering cited as primary route to air stability. View Source
- [3] Determination of the HOMO energy of pentacene single crystals by UPS and photoelectron yield spectroscopies. Ionization energy = 4.95 (±0.03) eV. https://cir.nii.ac.jp/crid/1130282273155849728 View Source
- [4] Du, C.; Guo, Y.; Liu, Y.; Qiu, W.; Zhang, H.; Gao, X.; Liu, Y.; Qi, T.; Lu, K.; Yu, G. Chem. Mater. 2008, 20 (13), 4188–4190. High mobility (0.41 cm²·V⁻¹·s⁻¹) and good air stability reported. View Source
- [5] Enhanced stability of OFETs with blend pentacene/anthradithiophene films. PEN-OFET mobility degrades from 0.46 to 0.22 cm²·V⁻¹·s⁻¹; after 3‑month ambient storage nearly complete mobility loss. https://scholars.ncu.edu.tw/en/publications/enhanced-stability-of-organic-field-effect-transistors-with-blend View Source
